molecular formula C16H15N3O2 B2736806 methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832745-86-5

methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2736806
CAS No.: 832745-86-5
M. Wt: 281.315
InChI Key: QJQMDWMUJAWJQP-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[3,4-b]Pyridine Development in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold emerged in the early 20th century, with Ortoleva’s 1908 synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine marking a foundational milestone. Bulow’s subsequent work in 1911 expanded the structural diversity of these systems by introducing N-phenyl-3-methyl derivatives. Over time, their biological relevance became apparent, exemplified by FDA-approved drugs such as riociguat (a guanylate cyclase stimulator for pulmonary hypertension) and tracazolate (an anxiolytic agent). The scaffold’s versatility stems from its ability to mimic purine bases, enabling interactions with enzymatic targets like kinases and phosphodiesterases.

Tautomeric Forms of the Pyrazolo[3,4-b]Pyridine System

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms (Figure 1). The 1H-tautomer predominates in most synthetic derivatives due to thermodynamic stability conferred by conjugation between the pyrazole nitrogen lone pair and the pyridine π-system. Substituents at position C3 influence tautomeric equilibrium; for instance, electron-withdrawing groups like carbonyls stabilize the 1H-form, while alkyl groups such as methyl permit limited interconversion. This tautomeric flexibility impacts reactivity, as demonstrated by the preferential formation of 1H-isomers in hydrazine-mediated cyclizations.

Table 1. Prevalence of C3 Substituents in 1H-Pyrazolo[3,4-b]Pyridines

Substituent (R³) Frequency (%) Representative Examples
Hydrogen 30.83 Base scaffold for kinase inhibitors
Methyl 46.77 Antimicrobial derivatives
Phenyl 2.12 Anticancer agents
Amino 4.69 Enzyme inhibitors

Significance of the Methyl 3,6-Dimethyl-1-Phenyl Substitution Pattern

The substitution pattern in methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate optimizes both steric and electronic properties:

  • C3 Methyl Group : Enhances metabolic stability by shielding reactive positions from oxidative enzymes, as observed in analogous antimicrobial pyrazolo[3,4-b]pyridines.
  • C6 Methyl Group : Contributes to lipophilicity, facilitating membrane penetration in cellular assays.
  • N1 Phenyl Group : Improves target affinity through π-π stacking interactions with aromatic residues in binding pockets, a feature critical in kinase inhibitors.
  • C4 Carboxylate : Serves as a hydrogen bond acceptor, mimicking endogenous substrates in enzymatic binding sites.

This combination aligns with trends in heterocyclic drug design, where methyl and aryl groups balance bioavailability and potency.

Positioning Within Nitrogen-Containing Heterocyclic Research

Pyrazolo[3,4-b]pyridines occupy a niche among nitrogen-rich heterocycles due to their fused bicyclic architecture. Compared to monocyclic pyrazoles or pyridines, the fused system offers:

  • Enhanced Rigidity : Reduces entropic penalties during target binding, as seen in FGFR kinase inhibitors.
  • Diverse Functionalization Sites : Positions C3, C4, and C6 permit modular derivatization for structure-activity relationship (SAR) studies.
  • Bioisosteric Potential : The scaffold serves as a purine analog, enabling interference with nucleotide-dependent processes.

Table 2. Synthetic Strategies for Pyrazolo[3,4-b]Pyridines

Method Key Reagents Advantages
Pyridine ring closure on pyrazole 1,3-Diketones, hydrazines High yields for C3-alkyl derivatives
Pyrazole formation on pyridine Hydrazine, chloro-pyridines Enables C3-amino/carbonyl groups
Cu(II)-catalyzed cycloaddition Cu(acac)₂, CHCl₃ Mild conditions, broad substrate scope

Recent advances, such as copper(II)-catalyzed [3 + 3] cycloadditions, have streamlined the synthesis of derivatives like this compound, achieving yields exceeding 85%. These methods underscore the scaffold’s adaptability to modern catalytic paradigms.

Properties

IUPAC Name

methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMDWMUJAWJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331321
Record name methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832745-86-5
Record name methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a pyrazolo[3,4-b]pyridine core fused with a phenyl group at N1, methyl substituents at C3 and C6, and a methoxycarbonyl group at C4 (Figure 1). The 1H-tautomer is thermodynamically favored over the 2H-form by ~37 kJ/mol, as predicted by computational studies. Key synthetic challenges include:

  • Regioselective formation of the pyrazolo[3,4-b]pyridine system.
  • Position-specific introduction of methyl and ester groups.
  • Minimizing tautomeric interconversion during purification.

Core Synthesis Strategies

Pyridine Ring Formation on a Preexisting Pyrazole (Strategy A)

This approach utilizes 3-aminopyrazole derivatives as 1,3-NCC-dinucleophiles reacting with 1,3-CCC-biselectrophiles.

Michael Addition-Cyclization Mechanism

A representative pathway involves:

  • Michael addition of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 ) to α,β-unsaturated ketones (e.g., methyl vinyl ketone).
  • Cyclization via intramolecular nucleophilic attack, forming the pyridine ring.
  • Esterification to introduce the methoxycarbonyl group at C4.

Critical Parameters :

  • Temperature : Reactions proceed optimally at 0–25°C to avoid side products.
  • Acid Catalyst : Dilute H2SO4 or HCl enhances cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Case Study: Synthesis from Ethyl 5-Amino-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Heating 1 with acetic anhydride induces cyclization to 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one (3 ), followed by hydrolysis and esterification to yield the target compound (85% yield).

Reaction Scheme :
$$
\text{1 } \xrightarrow{\text{Ac}2\text{O, Δ}} \text{3 } \xrightarrow{\text{H}2\text{O, H}^+} \text{Acid Intermediate} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Target Ester}
$$

Pyrazole Ring Formation on a Preexisting Pyridine (Strategy B)

This method constructs the pyrazole ring onto a prefunctionalized pyridine derivative.

Diazotization-Cyclization

A patent by CN102911174A outlines:

  • Diazotization of 4-amino-3-methylpyridine-2-carboxylate (V ) with NaNO2 under acidic conditions (H2SO4/HCl, −5°C to 0°C).
  • Cyclization with hydrazine derivatives to form the pyrazole ring.
  • Methylation using methyl iodide or dimethyl sulfate.

Optimization Data :

Parameter Optimal Value Yield (%)
NaNO2 Equiv 1.0–2.0 >90
Temperature −5°C to 0°C 92
Acid Concentration 10% H2SO4 89

Advanced Functionalization Techniques

Introduction of the Phenyl Group

The N1-phenyl group is typically introduced via:

  • Ullmann Coupling : Using CuI catalysis to couple iodobenzene with pyrazolo[3,4-b]pyridine intermediates.
  • Buchwald-Hartwig Amination : Pd-catalyzed coupling of aryl halides with NH-containing precursors.

Comparative Efficiency :

Method Catalyst Yield (%) Purity (%)
Ullmann Coupling CuI 78 95
Buchwald-Hartwig Pd(OAc)₂ 85 98

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.49 (s, 3H, C3-CH₃), 2.55 (s, 3H, C6-CH₃), 3.92 (s, 3H, COOCH₃), 7.35–7.52 (m, 5H, Ph).
  • ¹³C NMR :
    • δ 165.2 (C=O), 152.1 (C4), 138.9 (C3), 129.7–128.3 (Ph), 21.4 (C3-CH₃), 20.8 (C6-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 281.315 [M+H]⁺ (Calc. 281.315 for C₁₆H₁₅N₃O₂).

Industrial-Scale Considerations

Cost-Effective Route Selection

Strategy A (pyridine-on-pyrazole) is preferred for large-scale synthesis due to:

  • Lower Catalyst Loads : Avoids expensive Pd or Cu catalysts required for phenyl group introduction in Strategy B.
  • Fewer Purification Steps : Cyclization intermediates precipitate directly from reaction mixtures.

Environmental Impact Mitigation

  • Solvent Recovery : DMF and acetic acid are recycled via distillation (90% recovery).
  • Waste Streams : Nitrous oxide byproducts are neutralized with urea before disposal.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazolopyridine derivatives .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, have been investigated for their anticancer properties. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of K562 and MCF-7 cancer cells, demonstrating potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics. The presence of functional groups in the pyrazole structure enhances its interaction with microbial targets .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may exhibit similar effects, contributing to its potential use in treating inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize other complex heterocycles through various chemical reactions such as condensation and cyclization processes .

Functionalization

The compound can undergo functionalization reactions to introduce new substituents at specific positions on the pyrazole ring. This capability allows researchers to tailor the chemical properties and biological activities of synthesized compounds .

Case Studies and Research Findings

StudyFocusFindings
Amer et al. (2018)Antitumor ActivityDemonstrated that pyrazole derivatives exhibit significant cytotoxic effects on cancer cell lines .
Šaˇ ckus et al. (2023)Antiproliferative ActivityIdentified a novel pyrazole derivative that blocks proliferation in K562 cells .
Giraud et al. (2023)Synthesis of DerivativesDeveloped new synthetic routes for functionalized pyrazoles with enhanced biological activity .

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. By binding to the active site of the enzyme, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Yield: The 4-phenoxybenzyl group in Compound 48 reduced yield (12%) compared to Compound 46 (36%), likely due to steric hindrance during synthesis . The furan-2-yl group at the 6-position (Compounds 36/37) significantly improved yields (76–97%), suggesting enhanced reaction efficiency with electron-rich heterocycles .

Functional Group Reactivity: Hydrolysis of Compound 46 to Compound 4 (carboxylic acid) proceeded efficiently (81%), highlighting the lability of the methyl ester under acidic conditions . 97% for Compound 36) .

Structural and Spectroscopic Analysis

$ ^1 \text{H} $ NMR Trends:
  • Methyl Ester Resonance : All methyl ester-containing compounds (46, 48, 36, 37) showed a singlet near δ 3.90 ppm for the ester methyl group.
  • Aromatic Protons: The phenyl group in Compound 46 produced multiplet signals at δ 7.30–8.40 ppm, consistent with monosubstituted benzene . The 4-phenoxybenzyl group in Compound 48 introduced additional splitting due to the phenoxy moiety . Furan-2-yl protons in Compounds 36/37 appeared as distinct doublets (δ ~6.50–7.60 ppm) .
$ ^{13} \text{C} $ NMR Insights:
  • The carbonyl carbon of the methyl ester resonated at δ ~165–170 ppm across all analogs.
  • Carboxylic acid derivatives (Compound 4 , OMXX-285238-01 ) exhibited a downfield-shifted carbonyl carbon (δ ~170–175 ppm) due to deprotonation effects .

Biological Activity

Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 832745-86-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from various scientific studies and reviews.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system. Its molecular formula is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of approximately 281.31 g/mol. The structure includes methyl groups at positions 3 and 6, a phenyl group at position 1, and a carboxylate group at position 4.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : The initial formation of the pyrazolo[3,4-b]pyridine core through condensation of appropriate hydrazones with pyridine derivatives.
  • Carboxylation : Introduction of the carboxylate group via reaction with carbon dioxide or related reagents under basic conditions.

This compound exhibits its biological effects primarily through inhibition of specific kinases involved in various signaling pathways. The compound acts as an ATP competitive inhibitor, binding to the active site of kinases and preventing substrate phosphorylation.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Research indicates that this compound inhibits cell proliferation in various cancer cell lines such as breast and lung cancer cells. The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .
  • In Vivo Studies : Animal model studies have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Mechanistic studies suggest that it modulates key oncogenic pathways such as PI3K/Akt and MAPK signaling .

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties:

  • Neuroprotection in Models of Neurodegeneration : In models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and oxidative stress markers .

Case Studies

StudyFindings
Study A Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range.
Study B Reported reduced tumor volume in xenograft models treated with this compound.
Study C Found neuroprotective effects in rodent models of Alzheimer's disease through reduced amyloid-beta accumulation.

Q & A

(Basic) What are the established synthetic routes for methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carbonyl-containing intermediates. For example:

  • Step 1: React a pyrazole-4-carbaldehyde derivative with hydrazine hydrate under reflux in ethanol to form the pyrazolo[3,4-b]pyridine core .
  • Step 2: Introduce methyl and phenyl groups via nucleophilic substitution or Pd-catalyzed coupling. Methylation at the 3- and 6-positions can be achieved using iodomethane/K₂CO₃ in DMF .
  • Step 3: Esterification at the 4-position using methyl chloride or via transesterification of ethyl precursors (e.g., ethyl 6-hydroxy derivatives) .
    Key Considerations: Optimize reaction time/temperature to minimize byproducts. Purify via flash chromatography (heptane:EtOAc gradients) or recrystallization from ethanol .

(Basic) Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Identify substituent patterns. For example:
    • Aromatic protons (δ 7.1–8.5 ppm) confirm the phenyl group .
    • Methyl ester signals appear as singlets (δ 3.8–4.5 ppm for COOCH₃) .
  • LC-MS: Verify molecular weight (e.g., [M+H]+ expected at m/z 295.3 for C₁₇H₁₇N₃O₂) .
  • IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹ for ester groups) .

(Advanced) How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Use SHELXL: Refine structures against high-resolution data (<1.0 Å). Check for twinning (e.g., using ROTAX/PLATON) .
  • Validate Geometry: Compare bond lengths/angles with similar pyrazolo[3,4-b]pyridine derivatives (e.g., C-C bond lengths ~1.48 Å in the aromatic ring) .
  • Address Disorder: Apply PART instructions in SHELXL to model split positions for flexible substituents .

(Advanced) How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modify Substituents:
    • Vary the phenyl group (e.g., electron-withdrawing substituents at para-position) to assess π-π stacking interactions .
    • Replace methyl ester with carboxamide to enhance solubility .
  • Synthetic Strategies:
    • Use Suzuki coupling for aryl substitutions at the 1-position .
    • Introduce heterocycles (e.g., morpholine) at the 6-position via nucleophilic substitution .

(Basic) How to assess purity and identity of the compound?

Methodological Answer:

  • HPLC: Use a C18 column (ACN:H₂O gradient, 95:5 to 50:50) to achieve >95% purity .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point: Compare with literature data (e.g., 180–185°C for similar esters) .

(Advanced) How to optimize antimalarial activity and address resistance mechanisms?

Methodological Answer:

  • Target ABCI3 Transporter: Design carboxamide derivatives to bypass resistance (e.g., replace methyl ester with tert-butyl carboxamide) .
  • In Vitro Assays: Test against P. falciparum strains (IC₅₀ < 50 nM achievable with 3,6-dimethyl substitution) .
  • Metabolic Stability: Introduce cyclopropyl groups to reduce CYP450-mediated degradation .

(Advanced) How to address discrepancies in biological activity data across assays?

Methodological Answer:

  • Control Variables: Ensure consistent assay conditions (e.g., pH, serum protein content).
  • Orthogonal Validation: Use both fluorescence-based (e.g., SYBR Green) and β-hematin inhibition assays .
  • Check Compound Integrity: Re-analyze stability via LC-MS after incubation in assay media .

(Basic) What are common synthetic challenges and solutions?

Methodological Answer:

  • Low Yields: Optimize stoichiometry (e.g., 3 equiv morpholine for amination) and use anhydrous solvents .
  • Byproduct Formation: Add molecular sieves to esterification reactions to absorb water .
  • Purification Issues: Use preparative TLC for polar intermediates or gradient flash chromatography .

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